Cas no 627-77-0 (2-Amino-5-ureidopentanoic acid)
2-Amino-5-ureidopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-ureidopentanoic acid
- DL-Citrulline
- 2-amino-5-(carbamoylamino)pentanoic acid
- L-Citrulline
- 2-amino-5-ureidovaleric acid
- citrulina
- Citrullin
- CITRULLINE, D
- CITRULLINE,(DL)
- DL-2-Amino-5-ureido-valeriansaeure
- DL-2-Amino-5-ureidovaleric acid
- DL-Ornithine,N(5)-(aminocarbonyl)
- L-(RG)
- N(5)-(aminocarbonyl)ornithine
- N(5)-carbamoyl-DL-ornithine
- L-CITRULLINE (1.12117)
- Spectrum4_001185
- SGCUT00061
- AS-60168
- FT-0659369
- SCHEMBL13282334
- s5124
- to_000034
- DL-2-amino-5-ureidovalericacid
- DTXSID40861910
- SR-05000002410-1
- NSC27425
- CCG-38847
- BSPBio_002570
- D89239
- CITRULLINE, (DL)
- SY032853
- SCHEMBL20587
- UNII-1OYO2NV4NM
- CS-W017450
- 2-Amino-5-uredovaleric acid
- A833990
- NS00013538
- H-D-Orn(carbamoyl)-OH
- 1,2,2,6,6-PENTAMETHYLPIPERIDINED-TARTRATE
- L000975
- KBioGR_001849
- SY023288
- N.delta.-Carbamylornithine
- Spectrum3_001045
- PB48354
- N(5)-carbamoylornithine
- NSC-46711
- bmse000209
- H-Orn(carbamoyl)-OH;L-Citrulline
- citrulline (DL-form)
- Spectrum_000037
- .delta.-Ureidonorvaline
- KBio2_005533
- 627-77-0
- N~5~-carbamoyl-L-ornithine
- KBio3_001790
- NSC46711
- Spectrum5_001792
- NORVALINE, 5-((AMINOCARBONYL)AMINO)-
- CHEBI:18211
- .alpha.-Amino-.delta.-ureidovaleric acid
- SpecPlus_000523
- EN300-1168657
- Ornithine, N5-carbamoyl-, DL-
- CITRULLINE, DL-
- DL-Ornithine, N5-(aminocarbonyl)-
- L-(+)-2-Amino-5-ureidovaleric acid
- KBio2_002965
- NSC 46711
- Citrulline, (+/-)-
- 1OYO2NV4NM
- NSC206276
- SR-05000002410
- Citrulline,(l)
- EINECS 211-012-2
- N(5)-(aminocarbonyl)-DL-ornithine
- SDCCGMLS-0066976.P001
- DL-Ornithine, N(5)-(aminocarbonyl)-
- Spectrum2_001371
- SPBio_001322
- FT-0625451
- NCGC00178596-01
- MFCD00007955
- FT-0627745
- L(+)CITRULLINE
- AKOS005622468
- KBio2_000397
- CHEMBL187855
- Q27102910
- N(.delta.)-Carbamylornithine
- HY-W016734
- RHGKLRLOHDJJDR-UHFFFAOYSA-N
- C-6150
- MFCD00216469
- KBioSS_000397
- KBio1_001563
- DivK1c_006619
- Epitope ID:141797
- 2aAminoa5a(carbamoylamino)pentanoic acid
- N~5~-carbamoylornithine
- cit
- BRD-A12237696-001-04-2
- DB-054282
- DB-049088
- N~5~-[hydroxy(imino)methyl]ornithine
- SY048344
- STL455121
- STK802460
- BBL027668
-
- MDL: MFCD00007955
- Inchi: 1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)
- InChI Key: RHGKLRLOHDJJDR-UHFFFAOYSA-N
- SMILES: OC(C(CCCNC(N)=O)N)=O
Computed Properties
- Exact Mass: 175.09600
- Monoisotopic Mass: 175.095691
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.289
- Melting Point: 242-244 °C (dec.)
- Boiling Point: 386.7 °C at 760 mmHg
- Flash Point: 187.7 °C
- PSA: 119.43000
- LogP: 0.45180
- Solubility: Soluble in water.
2-Amino-5-ureidopentanoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-5-ureidopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM303054-100g |
2-Amino-5-ureidopentanoic acid |
627-77-0 | 97% | 100g |
$387 | 2021-06-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134396-1g |
2-Amino-5-ureidopentanoic acid |
627-77-0 | ≥98.0%(HPLC) | 1g |
¥62.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134396-250mg |
2-Amino-5-ureidopentanoic acid |
627-77-0 | ≥98.0%(HPLC) | 250mg |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134396-25g |
2-Amino-5-ureidopentanoic acid |
627-77-0 | ≥98.0%(HPLC) | 25g |
¥916.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134396-5g |
2-Amino-5-ureidopentanoic acid |
627-77-0 | ≥98.0%(HPLC) | 5g |
¥208.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S5124-25mg |
DL-Citrulline |
627-77-0 | 98% | 25mg |
¥795.06 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029343-25g |
2-Amino-5-ureidopentanoic acid |
627-77-0 | 98% | 25g |
¥1796 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029343-5g |
2-Amino-5-ureidopentanoic acid |
627-77-0 | 98% | 5g |
¥196 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029343-1g |
2-Amino-5-ureidopentanoic acid |
627-77-0 | 98% | 1g |
¥62 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029343-250mg |
2-Amino-5-ureidopentanoic acid |
627-77-0 | 98% | 250mg |
¥50 | 2024-05-22 |
2-Amino-5-ureidopentanoic acid Suppliers
2-Amino-5-ureidopentanoic acid Related Literature
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Prem K. Gupta,Joshua Brown,Prabath G. Biju,John Thaden,Nicolaas E. Deutz,Sree Kumar,Martin Hauer-Jensen,Howard P. Hendrickson Anal. Methods 2011 3 1759
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Huihong Chen,Hailong Zhao,Lingling Xiang,Haiting Wu,Yunshi Liang,Xin-An Huang,Jing Zhang Org. Biomol. Chem. 2020 18 5120
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Qin Guo,Mark T. Bedford,Walter Fast Mol. BioSyst. 2011 7 2286
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Qin Guo,Mark T. Bedford,Walter Fast Mol. BioSyst. 2011 7 2286
Additional information on 2-Amino-5-ureidopentanoic acid
Professional Introduction to 2-Amino-5-ureidopentanoic Acid (CAS No. 627-77-0)
2-Amino-5-ureidopentanoic acid, with the chemical formula C₇H₁₂N₂O₃ and CAS number 627-77-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development and biological research. The compound's molecular structure, featuring both an amino group and a ureidyl moiety, makes it a versatile building block for synthesizing more complex molecules.
The ureidopentanoic acid moiety in this compound is particularly noteworthy, as it contributes to its reactivity and functionality. This feature has been exploited in various synthetic pathways, enabling the creation of novel peptides and other bioactive molecules. The presence of both amino and carboxyl groups allows for further functionalization, making it a valuable intermediate in organic synthesis.
In recent years, 2-amino-5-ureidopentanoic acid has been the subject of extensive research in the development of enzyme inhibitors and protease modulators. Its ability to interact with specific enzymatic targets has opened up new avenues for treating a variety of diseases, including inflammatory disorders and cancer. The compound's structural similarity to natural amino acids makes it an attractive candidate for designing molecules that can selectively inhibit pathogenic enzymes without affecting beneficial ones.
One of the most promising applications of 2-amino-5-ureidopentanoic acid is in the field of antiviral research. Studies have shown that derivatives of this compound can effectively inhibit the replication of certain viruses by targeting their protease enzymes. This mechanism of action has led to the development of new antiviral drugs that are more potent and have fewer side effects compared to traditional treatments. The versatility of this compound in drug design underscores its importance in modern medicinal chemistry.
The synthesis of 2-amino-5-ureidopentanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and catalytic hydrogenation, have been employed to achieve high yields and purity. These methods not only enhance the efficiency of production but also allow for the customization of the compound's structure to meet specific research needs.
Recent advancements in computational chemistry have further facilitated the design and optimization of 2-amino-5-ureidopentanoic acid derivatives. Molecular modeling techniques have been used to predict the binding affinity of this compound with various enzymatic targets, enabling researchers to fine-tune its structure for improved efficacy. This computational approach has significantly reduced the time and cost associated with drug discovery, making it a valuable tool in pharmaceutical research.
The biological activity of 2-amino-5-ureidopentanoic acid has also been explored in the context of neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, potentially making them useful in treating conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the broad therapeutic potential of this amino acid derivative and warrant further investigation into its neurological effects.
In conclusion, 2-amino-5-ureidopentanoic acid (CAS No. 627-77-0) is a multifaceted compound with significant applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable intermediate in drug development, particularly in the areas of enzyme inhibition, antiviral therapy, and neurodegenerative disease treatment. The ongoing research into this compound promises to yield new insights into its biological activities and expand its therapeutic applications.
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